molecular formula C5H6BrN3O2S B596479 5-Bromopyridine-3-sulfonohydrazide CAS No. 1248309-31-0

5-Bromopyridine-3-sulfonohydrazide

Cat. No.: B596479
CAS No.: 1248309-31-0
M. Wt: 252.086
InChI Key: MVZFOGKEFVMVAS-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-sulfonohydrazide is a pyridine derivative featuring a bromine atom at the 5-position and a sulfonohydrazide functional group (-SO₂-NH-NH₂) at the 3-position. The sulfonohydrazide group enhances its ability to participate in hydrogen bonding and coordination chemistry, which may influence its reactivity and biological activity.

Properties

IUPAC Name

5-bromopyridine-3-sulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2S/c6-4-1-5(3-8-2-4)12(10,11)9-7/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFOGKEFVMVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyridine-3-sulfonohydrazide typically involves the sulfonation of 5-bromopyridine followed by the introduction of the hydrazide group. One common method includes:

    Sulfonation: 5-Bromopyridine is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.

    Hydrazide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then treated with hydrazine hydrate to form 5-Bromopyridine-3-sulfonohydrazide.

Industrial Production Methods

Industrial production of 5-Bromopyridine-3-sulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromopyridine-3-sulfonohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonamides.

    Coupling Products: Cross-coupling reactions can yield biaryl compounds.

Scientific Research Applications

5-Bromopyridine-3-sulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: It can be used in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromopyridine-3-sulfonohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The sulfonohydrazide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and inferred properties of 5-Bromopyridine-3-sulfonohydrazide with similar pyridine derivatives identified in the literature:

Compound Name Substituents Key Functional Groups Inferred Properties Reference ID
5-Bromopyridine-3-sulfonohydrazide 5-Br, 3-SO₂-NH-NH₂ Sulfonohydrazide High polarity, H-bond capacity -
5-Bromopyridin-3-ylamine 5-Br, 3-NH₂ Primary amine Moderate polarity, nucleophilic reactivity
5-Bromo-2-fluoropyridin-3-amine 5-Br, 2-F, 3-NH₂ Amine, fluorine Electron-withdrawing F enhances acidity
5-Bromo-3-methylpyridin-2-amine 5-Br, 3-CH₃, 2-NH₂ Methyl, amine Increased lipophilicity, steric hindrance

Electronic and Reactivity Comparisons

  • Sulfonohydrazide vs. However, the sulfonohydrazide group may enhance stability in acidic environments due to resonance stabilization.
  • Fluorine Substitution: 5-Bromo-2-fluoropyridin-3-amine exhibits increased acidity at the amine group due to the electron-withdrawing fluorine at the 2-position, which could influence its reactivity in coupling reactions compared to non-fluorinated analogs.

Physicochemical Properties

  • Solubility: Sulfonohydrazide derivatives are expected to have higher aqueous solubility compared to methyl-substituted analogs due to polar functional groups. For instance, 5-Bromopyridine-3-sulfonohydrazide is likely more soluble in DMSO or water than 5-Bromo-3-methylpyridin-2-amine.

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